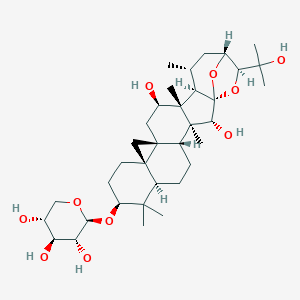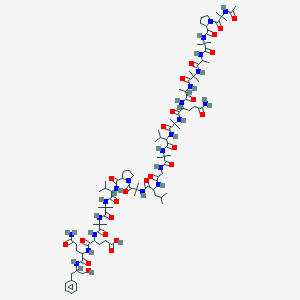![molecular formula C9H18N2O B136363 ((7R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol CAS No. 145012-51-7](/img/structure/B136363.png)
((7R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol
Overview
Description
Scientific Research Applications
Synthesis of 1-Azabicyclo Compounds
- Studies have been conducted on the synthesis of 1-azabicyclo compounds starting from octahydropyrido [1,2-a] pyrazine derivatives. These studies involve complex reactions such as oxidation and reduction to produce a variety of compounds with potential pharmacological activities. The research by Arata and Nakagawa (1973) highlighted the chemical pathways and the synthesis of novel compounds from the given structure (Arata & Nakagawa, 1973).
Stereochemical Studies
- Investigations into the stereochemistry of octahydro-2H-pyrido[1,2-a]-pyrazine derivatives have been carried out. Such studies are crucial in understanding the spatial arrangement of atoms in molecules and can have significant implications in the design of drugs. Cahill and Crabb (1972) conducted such research, providing insights into the configurations of various substituted octahydro-2-phenyl-2H-pyrido[1,2-a]pyrazin-4- and -3-ones (Cahill & Crabb, 1972).
Synthesis of Bicyclic Lactam and Ketone Precursors
- Research has been done on synthesizing bicyclic lactam and ketone precursors of 2,7-substituted octahydro-pyrrolo[1,2-a]pyrazines and octahydro-2H-pyrido[1,2-a]pyrazines. These compounds are important in the development of new pharmaceuticals. The synthesis involves a sequence of reactions starting from piperazine rings, and the work by Branden, Compernolle, and Hoornaert (1992) sheds light on the methods and outcomes of these synthetic procedures (Branden, Compernolle & Hoornaert, 1992).
Future Directions
properties
IUPAC Name |
[(7R,9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c12-7-8-1-2-9-5-10-3-4-11(9)6-8/h8-10,12H,1-7H2/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKDDYAECHPPRM-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN2C1CNCC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN2[C@@H]1CNCC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434452 | |
| Record name | ((7R,9AS)-OCTAHYDRO-1H-PYRIDO[1,2-A]PYRAZIN-7-YL)METHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
145012-51-7 | |
| Record name | ((7R,9AS)-OCTAHYDRO-1H-PYRIDO[1,2-A]PYRAZIN-7-YL)METHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-(cyclopentylmethyl)-1H-benzo[d]imidazole](/img/structure/B136299.png)





